isocudraniaxanthone B
Overview
Description
Synthesis Analysis
The synthesis of related isoprenylated xanthones has been detailed in studies such as the efficient total synthesis of cudratricusxanthone B, a similar compound. The synthesis involves a linear reaction sequence starting from commercially available materials, employing key reactions like Claisen rearrangement and demethylation steps, providing a foundation for further pharmacological study of such natural compounds (Zhou, Hou, & Wang, 2018).
Molecular Structure Analysis
The molecular structure of isocudraniaxanthone B, similar to other xanthones, is characterized by its xanthone backbone and additional isoprenyl groups. Studies on related compounds provide insights into the structural elucidation of xanthones, demonstrating the importance of chemical and spectral evidence in determining molecular structures (Hano, Matsumoto, Sun, & Nomura, 1990).
Scientific Research Applications
Antiplatelet and Thrombosis Prevention : Cudraxanthone B (CXB) has been found to suppress human platelet aggregation, calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction, indicating its potential as a natural substance for preventing platelet-induced thrombosis (Shin et al., 2021).
Hepatoprotective Effect : Isocudraniaxanthone B exhibits significant hepatoprotective effects on tacrine-induced and nitrofurantoin-induced cytotoxicity in human liver-derived cells (Tian et al., 2005).
Inhibition of Na+/H+ Exchange in Arterial Smooth Muscle Cells : This compound, isolated from Maclura cochinchinensis, significantly inhibits the Na+/H+ exchange system of arterial smooth muscle cells (Kobayashi et al., 1997).
Anticancer Activity : Isocudraniaxanthone B has shown significant inhibitory effects on human digestive apparatus tumor cell lines, suggesting potential for cancer treatment (Zou et al., 2005).
Antimalarial Properties : Isolated from Garcinia vieillardii, this compound has demonstrated antimalarial activity (Hay et al., 2004).
Cytotoxic Effects : It has been identified as a cytotoxic xanthone isolated from the root bark of Cudrania tricuspidata (Lee et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELOBHLTYBBGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isocudraniaxanthone B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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